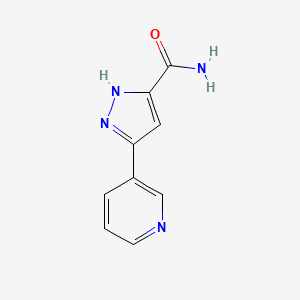

5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h1-5H,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLYJWXUPOESJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589561 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287494-01-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrazole Scaffold: a Privileged Structure in Drug Discovery

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity and selectivity. The synthetic accessibility and drug-like properties of the pyrazole scaffold have made it a cornerstone in the development of numerous therapeutic agents.

Key attributes of the pyrazole scaffold that contribute to its significance include:

Versatile Bioisosteric Replacement: The pyrazole nucleus can act as a bioisostere for other aromatic and heterocyclic rings, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrazole ring, facilitating the creation of diverse chemical libraries for drug screening.

Broad Pharmacological Profile: Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. jst.go.jp

The prevalence of the pyrazole moiety in FDA-approved drugs underscores its importance. For instance, several kinase inhibitors, a critical class of anticancer drugs, incorporate a pyrazole ring in their structure.

A Historical Perspective on 1h Pyrazole 3 Carboxamide Derivatives

The exploration of 1H-pyrazole-3-carboxamide derivatives in medicinal chemistry has a rich history, with early investigations revealing their potential as biologically active agents. The carboxamide group at the 3-position of the pyrazole (B372694) ring provides a crucial handle for introducing various substituents, thereby modulating the compound's interaction with biological targets.

Historically, research into 1H-pyrazole-3-carboxamide derivatives has been driven by their potential to inhibit key enzymes involved in disease pathogenesis. These derivatives have been extensively studied for their:

Anticancer Activity: Many 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. jst.go.jpnih.gov Some have shown potent activity against various cancer cell lines, with mechanisms of action that include the inhibition of protein kinases and interactions with DNA. nih.gov

Enzyme Inhibition: This class of compounds has been investigated as inhibitors of a variety of enzymes, including kinases, which are pivotal in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Antimicrobial Properties: Researchers have also explored the potential of 1H-pyrazole-3-carboxamide derivatives as antibacterial and antifungal agents.

These historical and ongoing research efforts have laid the groundwork for the development of more complex and targeted derivatives, such as the subject of this article.

Structural Features and Core Research Focus on 5 Pyridin 3 Yl 1h Pyrazole 3 Carboxamide Architectures

Strategies for Constructing the 1H-Pyrazole-3-carboxamide Core Structure

Cyclocondensation Approaches to Pyrazole Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole rings. The most classical and widely employed method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acsgcipr.orgcdon.no In the context of this compound, this would typically involve the condensation of a 1-(pyridin-3-yl)-1,3-dicarbonyl precursor with a hydrazine bearing a carboxamide or a precursor group at the appropriate position. The regioselectivity of this reaction is a crucial consideration, as the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two possible regioisomers. ciac.jl.cn

Another significant cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds. These substrates can react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. The reaction of chalcones with hydrazines, for instance, has been a valuable method for the synthesis of various substituted pyrazoles. nih.gov

Furthermore, the reaction of 4-alkoxy-1,1,1-trihalo-3-alken-2-ones with hydrazines provides a route to pyrazoles with a trihalomethyl group at the 5-position, which can be a useful handle for further transformations. The initial reaction often yields a 5-hydroxy-5-(trihalomethyl)pyrazoline intermediate that can be dehydrated to the corresponding pyrazole. nih.gov

| Starting Materials | Reaction Type | Key Features |

| 1,3-Dicarbonyl compounds and Hydrazines | Knorr Cyclocondensation | Well-established, potential for regioisomers with unsymmetrical diketones. acsgcipr.orgcdon.nociac.jl.cn |

| α,β-Unsaturated carbonyls and Hydrazines | Cyclocondensation/Oxidation | Forms pyrazoline intermediate, requires subsequent aromatization. nih.gov |

| 4-Alkoxy-1,1,1-trihalo-3-alken-2-ones and Hydrazines | Cyclocondensation | Introduces a trihalomethyl group at the 5-position. nih.gov |

Multicomponent Reaction Strategies for Amide Linkage Incorporation

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like this compound in a single pot, thereby reducing the number of synthetic steps and purification procedures. nih.govbeilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the direct incorporation of the carboxamide functionality.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govsemanticscholar.org For the synthesis of pyrazole-3-carboxamides, a pyrazole-3-carboxylic acid can be employed as the acidic component. The reaction of this acid with an appropriate amine, an aldehyde, and an isocyanide would directly yield a derivative of 1H-pyrazole-3-carboxamide.

The Passerini three-component reaction (P-3CR) is another valuable tool, which combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. rsc.orgmdpi.com While not directly forming the target amide, the resulting α-acyloxy carboxamide can be a versatile intermediate for further manipulations to achieve the desired 1H-pyrazole-3-carboxamide structure.

| Multicomponent Reaction | Components | Product Type |

| Ugi Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide nih.govsemanticscholar.org |

| Passerini Reaction (P-3CR) | Carboxylic Acid, Oxo component, Isocyanide | α-Acyloxy carboxamide rsc.orgmdpi.com |

Formation of Pyridine Ring into Existing Pyrazole Frameworks

An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-existing pyrazole-3-carboxamide core. This approach is particularly useful when the pyrazole component is readily available or when specific substitution patterns on the pyridine ring are desired.

One common method for pyridine synthesis is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. In this context, a suitably functionalized enamine derived from a pyrazole-3-carboxamide could be reacted with an appropriate α,β-unsaturated carbonyl compound to construct the pyridine ring.

Transition-metal-catalyzed reactions have also emerged as powerful tools for pyridine synthesis. acsgcipr.orgnih.govmdpi.comresearchgate.net For instance, the [2+2+2] cycloaddition of two alkyne molecules with a nitrile, catalyzed by a transition metal complex, can be a highly efficient method for constructing polysubstituted pyridines. researchgate.net A pyrazole derivative bearing a nitrile group could potentially participate in such a reaction to form the desired pyridyl-pyrazole structure. Another approach involves the iron-catalyzed cyclization of ketoxime acetates with aldehydes. lookchem.com

| Synthetic Approach | Key Reactants | Catalyst/Conditions |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated carbonyl | Thermal or acid-catalyzed |

| [2+2+2] Cycloaddition | Alkynes, Nitrile | Transition metal catalyst (e.g., Co, Rh) researchgate.net |

| Iron-Catalyzed Cyclization | Ketoxime acetate, Aldehyde | Iron catalyst lookchem.com |

Formation of Pyrazole Ring into Preexisting Pyridine Frameworks

The construction of the pyrazole ring onto a pre-existing pyridine scaffold is a widely used and versatile approach for the synthesis of pyridyl-pyrazoles. mdpi.comnih.gov This strategy often begins with a functionalized pyridine derivative that can undergo cyclization with a hydrazine.

A key intermediate for this approach is a 1,3-dicarbonyl compound attached to the pyridine ring. For example, 3-acetylpyridine (B27631) can be converted into a 1-(pyridin-3-yl)-1,3-dicarbonyl derivative, which can then be cyclized with hydrazine to form the 5-(pyridin-3-yl)pyrazole. The subsequent introduction of the carboxamide group at the 3-position can be achieved through various functional group transformations.

Another powerful method involves the reaction of a halopyridine with hydrazine. For instance, 2,3-dichloropyridine (B146566) can react with hydrazine to form a pyridylhydrazine intermediate, which can then be further elaborated to construct the pyrazole ring. ciac.jl.cn

| Pyridine Starting Material | Reaction Sequence |

| 3-Acetylpyridine | Conversion to 1-(pyridin-3-yl)-1,3-dicarbonyl, followed by cyclization with hydrazine. |

| 2,3-Dichloropyridine | Reaction with hydrazine to form a pyridylhydrazine, followed by pyrazole ring construction. ciac.jl.cn |

Functionalization and Derivatization Strategies at Key Molecular Positions

Once the core this compound structure is assembled, further modifications can be made to the pyridyl moiety to explore structure-activity relationships and generate a library of analogues.

Modifications on the Pyridyl Moiety and Positional Isomerism

The pyridine ring of this compound is amenable to a range of chemical transformations. Direct C-H functionalization of the pyridine ring has become a powerful tool for introducing new substituents. rsc.org Transition-metal catalysis, in particular, has enabled the selective alkylation, arylation, and alkenylation of pyridine C-H bonds. nih.gov

The synthesis of positional isomers, such as 5-(pyridin-2-yl)-, 5-(pyridin-3-yl)-, and 5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide, requires careful selection of starting materials and synthetic routes to control the regiochemistry. researchgate.netfigshare.com For instance, starting with 2-acetylpyridine, 3-acetylpyridine, or 4-acetylpyridine (B144475) in a Knorr-type synthesis would lead to the corresponding positional isomers. The regiocontrolled synthesis of such isomers is crucial for understanding how the position of the nitrogen atom in the pyridine ring influences the biological activity of the molecule. nih.gov

| Modification | Reagents/Conditions | Outcome |

| C-H Alkylation | Alkylating agent, Transition metal catalyst | Introduction of alkyl groups on the pyridine ring. nih.gov |

| C-H Arylation | Arylating agent, Transition metal catalyst | Introduction of aryl groups on the pyridine ring. nih.gov |

| Synthesis of Positional Isomers | Regiocontrolled starting materials (e.g., 2-, 3-, or 4-acetylpyridine) | Formation of 5-(pyridin-2-yl), 5-(pyridin-3-yl), or 5-(pyridin-4-yl) isomers. researchgate.netfigshare.com |

Substituent Effects and Diversity Generation on the Pyrazole Ring System

The generation of diversity in the this compound scaffold is pivotal for exploring its chemical space. Modifications on the pyrazole ring system are key to synthesizing a variety of analogues. The introduction of different substituents can be achieved through several synthetic strategies, often starting from appropriately substituted precursors.

The primary methods for synthesizing substituted pyrazoles involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, and the cycloaddition of 1,3-dipoles to dipolarophiles. mdpi.com For instance, by using substituted hydrazines or modified 1,3-dielectrophilic equivalents, a range of functional groups can be introduced at various positions on the pyrazole core.

Research into the structure-activity relationship (SAR) of pyrazole derivatives highlights the importance of these substitutions. For example, in a study of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the effect of 3,5-dialkyl substitution on the pyrazole ring was found to be crucial for activity, as the corresponding mono- or unsubstituted analogues were devoid of activity. nih.gov Similarly, in other classes of pyrazole analogues, the presence and position of substituents like methyl groups or halogens on attached phenyl rings have been shown to significantly influence biological effects, such as gastroprotective activity or enzyme inhibition. nih.gov

The strategic placement of functional groups can influence the molecule's electronic properties, solubility, and steric profile. These modifications are essential for fine-tuning the compound's characteristics for various chemical applications.

Table 1: Examples of Substituent Effects on Pyrazole Analogues

| Base Scaffold | Substitution | Observation | Reference |

|---|---|---|---|

| Pyrazole Sulfonamide | 3,5-dimethyl on pyrazole | Important for NAAA inhibitory activity | nih.gov |

| Pyrazole Sulfonamide | 3- or 5-monomethyl on pyrazole | Loss of NAAA inhibitory activity | nih.gov |

Amide Linkage Modifications and Their Synthetic Accessibility

The amide linkage is a cornerstone of the this compound structure, and its modification provides a straightforward route to a vast library of derivatives. The synthetic accessibility of these modifications is generally high, typically involving the coupling of a pyrazole-3-carboxylic acid with a diverse range of primary or secondary amines.

The standard procedure involves activating the carboxylic acid group of the pyrazole precursor. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using peptide coupling reagents. For example, pyrazole carboxylic acid amides have been synthesized from the corresponding pyrazole-3-carbonyl chlorides by reacting them with various amines, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov

Alternatively, modern coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be employed to facilitate the amide bond formation under mild conditions. nih.gov This method's versatility allows for the incorporation of a wide array of amine-containing fragments, leading to derivatives with different physicochemical properties. A study on pyrazole-carboxamides bearing a sulfonamide moiety detailed the synthesis of target products in high yields by reacting a pyrazole acid chloride with various sulfonamide derivatives under reflux in THF. nih.gov

Table 2: Synthetic Approaches for Amide Linkage Modification

| Pyrazole Precursor | Amine Component | Coupling Method/Reagent | Resulting Product | Reference |

|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 2-(piperidin-4-yloxy)pyrazine | HBTU, TEA | (3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | nih.gov |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Direct reaction | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |

Mechanistic Investigations of Reaction Pathways in Pyrazole-Carboxamide Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product regioselectivity. The synthesis of the pyrazole ring itself is a well-studied process. The most common pathway is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester or a 1,3-dicarbonyl compound. researchgate.net This reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining which nitrogen atom of an unsymmetrical hydrazine becomes N1 of the pyrazole, can often be controlled by the reaction conditions and the nature of the substituents. acs.org

Another significant pathway is the 1,3-dipolar cycloaddition. In this approach, a 1,3-dipole, such as a diazo compound or a nitrilimine, reacts with a dipolarophile, typically an alkyne or an alkene, to form the five-membered pyrazole or pyrazoline ring. mdpi.com Mechanistic studies have also explored metal-mediated pathways, such as the oxidation-induced N-N coupling of diazatitanacycles, which offers an uncommon route to N-N bond formation in pyrazole synthesis. rsc.org

The formation of the carboxamide linkage typically follows a nucleophilic acyl substitution mechanism. The carboxylic acid is first activated to enhance the electrophilicity of the carbonyl carbon. This activated intermediate is then attacked by the nucleophilic amine, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group yields the stable amide bond.

Advanced Synthetic Techniques Employed (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry has embraced advanced techniques to improve efficiency, reduce reaction times, and enhance yields. Microwave-assisted organic synthesis has become a particularly valuable tool in the preparation of pyrazole-carboxamide derivatives. eresearchco.com Unlike conventional heating which relies on thermal conductivity, microwave irradiation couples directly with the molecules in the reaction mixture, leading to rapid and uniform heating. eresearchco.com

This technique has been successfully applied to various steps in pyrazole synthesis, including the initial cyclocondensation reactions. nih.gov For instance, the synthesis of pyrazole derivatives from chalcone (B49325) analogs and hydrazine hydrate (B1144303) has been achieved efficiently under microwave irradiation. nih.gov Studies have shown that microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often result in higher product yields compared to traditional heating methods. acs.orgrsc.org For example, the synthesis of certain pyrazole-based benzo[d]imidazoles saw reaction times drop to 7-9 minutes with yields between 77% and 89% under microwave conditions. rsc.org

The benefits of microwave-assisted synthesis include:

Rapid reaction rates: Localized superheating accelerates the reaction. eresearchco.com

Higher yields: Reduced reaction times can minimize the formation of byproducts. acs.org

Improved energy efficiency: Energy is transferred directly to the reactants. eresearchco.com

Greener chemistry: Often allows for solvent-free reactions or the use of less hazardous solvents. eresearchco.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Hybrids

| Reaction Step | Conventional Method | Microwave-Assisted Method | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole-Oxadiazole Hybrids | 7-9 hours | 9-10 minutes | 79-92% (yield range) | acs.org |

| Cyclocondensation of Carbohydrazide | Not specified | 3-5 minutes at 270 W | 82-98% (yield range) | rsc.org |

Structural Characterization of Synthesized Pyrazole-Carboxamide Derivatives (e.g., X-ray Diffraction for Structural Confirmation)

The unambiguous determination of the structure of newly synthesized this compound derivatives is essential. A suite of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. They provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the pyrazole core, the pyridine ring, the amide linkage, and the specific substitution patterns. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C=N and N-N bonds within the pyrazole ring. nih.gov

While these spectroscopic methods provide crucial structural information, single-crystal X-ray diffraction is the gold standard for the definitive confirmation of molecular structure and stereochemistry. spast.org This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions. For example, X-ray crystal structure analysis has been used to confirm the structure of complex pyrazole carboxamide derivatives, providing unequivocal proof of their constitution. researchgate.net Comparative analyses of the crystallographic properties of different pyrazolone (B3327878) derivatives have revealed details about their crystal systems, space groups, and the planarity of the pyrazole ring. spast.org

Table 4: Crystallographic Data for an Exemplary Pyrazolone Derivative

| Parameter | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Key Structural Feature | Planar pyrazole ring |

| Intermolecular Interactions | N-H···O hydrogen bonds |

Data is for a representative pyrazolone derivative to illustrate the type of information obtained from X-ray crystallography. spast.org

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of this compound derivatives consists of three key components: a central pyrazole ring, a pyridine ring at the 5-position, and a carboxamide group at the 3-position. The pyrazole nucleus acts as a crucial scaffold, positioning the other functional groups in a specific spatial orientation for optimal interaction with biological targets. nih.gov Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai

The pyridine ring often serves as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within the binding site of a target protein. The nitrogen atom's position within the pyridine ring is crucial for determining the vector and strength of this interaction. The amide linker is also vital, typically participating in hydrogen bonding with the target protein through its N-H and C=O groups. This three-point interaction model (pyrazole scaffold, pyridine H-bond acceptor, and amide H-bond donor/acceptor) forms the basic pharmacophoric model for this class of compounds.

Systematic Analysis of Positional and Substituent Effects on Efficacy and Selectivity

Systematic modifications of the this compound scaffold have been explored to understand how changes in substitution patterns affect biological efficacy and selectivity.

Impact of Pyridyl Substitutions on Target Binding

The pyridine ring is a frequent site for modification in SAR studies. Research has shown that substituting the pyridine ring can modulate binding affinity and selectivity. For instance, in studies of Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors, retaining the pyridine ring as an aromatic linker was found to be important. mdpi.com However, in some cases, the introduction of a pyridine ring was presumed to reduce the permeability of the entire molecule, thereby decreasing its cellular activity, which led researchers to favor a benzene (B151609) ring as the aromatic linker in certain contexts. mdpi.com

In a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors, substitutions on the pyridine ring significantly influenced antifungal activity. acs.org The electronic nature of these substituents can alter the hydrogen bonding capability of the pyridyl nitrogen, thereby affecting target engagement. For example, Structure-Activity Relationship (SAR) studies on nicotinamide (B372718) derivatives revealed that electron-donating substitutions linked to the aromatic ring could increase antibacterial activity. nih.gov

Role of Substituents on the Pyrazole Nucleus

The pyrazole core itself can be substituted to fine-tune the compound's properties. In the development of inhibitors for cyclin-dependent kinases (CDK2/4) and FLT3, the combination of a piperazine (B1678402) group in a hydrophilic pocket and a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity. mdpi.com This highlights the importance of matching the substituents on the pyrazole scaffold to the specific topology of the target's binding site.

Similarly, in a series of 5-aryl-pyrazole-3-carboxamide derivatives developed as selective CB2 receptor agonists, various aryl groups were tested at the 5-position of the pyrazole ring. This systematic substitution led to the identification of compounds with high potency and selectivity for the CB2 receptor over the CB1 receptor. nih.gov

| Compound ID | Substitution at Pyrazole C5 | Target | Activity (IC50/EC50) |

| 8t | Varied, with fused ring | FLT3 | 0.089 nM (IC50) mdpi.com |

| 8t | Varied, with fused ring | CDK2/4 | 0.719/0.770 nM (IC50) mdpi.com |

| FN-1501 | Reference Compound | FLT3 | 2.33 nM (IC50) mdpi.com |

| 33 | Aryl group | CB2 Receptor | 16.2 nM (EC50) nih.gov |

| 7a | Trifluoromethyl | Gibberella zea | 1.8 µg/mL (EC50) acs.org |

| 7c | Trifluoromethyl | Fusarium oxysporum | 1.5 µg/mL (EC50) acs.org |

This table is interactive. Click on the headers to sort the data.

Influence of the Amide Linker Modifications

The amide linker is a critical interaction point and its modification can have profound effects on activity. The N-H of the amide often acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. In the design of EGFR inhibitors, a series of 1,5-diarylpyrazole carboxamide derivatives were synthesized where the amide was part of a larger N-benzylhydroxylamine moiety. ekb.eg Molecular docking studies of these compounds suggested that the amide portion could form stable hydrogen bonds with key residues like LYS 721 and GLU 638 in the EGFR tyrosine kinase domain. ekb.eg

Furthermore, replacing the amide group with a sulfonamide has been explored. Pyrazole compounds containing sulfonamide nuclei have been investigated as carbonic anhydrase inhibitors, demonstrating that this linker can effectively engage different target classes. nih.govsemanticscholar.org

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

Understanding the three-dimensional structure and conformational flexibility of a ligand is crucial for comprehending its interaction with a biological target. mdpi.com The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its target. researchgate.net For flexible molecules like many pyrazole derivatives, identifying this conformation can be challenging but is essential for rational drug design. researchgate.net

Molecular docking and dynamics simulations are powerful tools used to predict how these ligands fit into a protein's binding site. nih.gov For example, docking studies on 1,5-diarylpyrazole carboxamide derivatives as EGFR inhibitors showed their ability to fit into the erlotinib (B232) binding site, forming a stable complex. ekb.eg Similarly, in the development of NADPH oxidase 2 (NOX2) inhibitors, molecular modeling was used to validate that pyrazole-based inhibitors bind at the same site as the natural substrate NADPH. mdpi.com These computational methods help to visualize the key interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-target complex and guide further structural modifications. acs.org

Electronic Properties and Their Influence on Biological Potency

The electronic properties of the this compound scaffold and its substituents play a significant role in determining biological potency. The distribution of electron density across the molecule influences its ability to form non-covalent interactions like hydrogen bonds, halogen bonds, and π-π interactions, which are fundamental to ligand-receptor binding. researchgate.net

Computational Chemistry and in Silico Approaches in 5 Pyridin 3 Yl 1h Pyrazole 3 Carboxamide Research

Molecular Docking Investigations for Ligand-Target Interaction Prediction

No specific molecular docking studies for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide were found in the available literature. While docking is a common technique used to predict the binding orientation and affinity of small molecules to a protein target, and has been applied to many pyrazole (B372694) derivatives, the specific interactions and binding modes for this compound remain uncharacterized.

Profiling of Ligand-Protein Interactions (e.g., Hydrogen Bonding, π-π Interactions)

Information regarding the specific hydrogen bonding, π-π interactions, or other non-covalent interactions between this compound and any biological target is not available in the public domain.

Prediction and Calculation of Binding Energies

There are no published studies detailing the predicted or calculated binding energies for the interaction of this compound with any specific protein receptor.

Quantum Mechanical Studies and Electronic Property Analysis

Quantum mechanical studies, which are crucial for understanding the intrinsic electronic properties of a molecule, have been conducted on similar structures, such as other pyridyl-pyrazole compounds. However, a dedicated analysis of this compound is not present in the reviewed scientific papers.

Density Functional Theory (DFT) Calculations for Molecular Properties

No specific DFT calculations detailing the optimized geometry, electronic structure, or other molecular properties of this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps are valuable for predicting how a molecule will interact with other charged species. However, no studies containing MEP mapping for this compound were identified.

Fukui Function Analysis for Chemical Reactivity Insights

Fukui function analysis helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis has not been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are crucial for understanding how modifications to the molecular structure of pyrazole carboxamide derivatives influence their therapeutic effects, thereby guiding the design of more potent and selective molecules. tandfonline.comnih.gov

Predictive QSAR models are developed by correlating the variation in biological activity (e.g., IC₅₀ values, converted to pIC₅₀) of a set of compounds with their structural or physicochemical properties, known as molecular descriptors. nih.gov For pyrazole-based compounds, both 2D-QSAR and 3D-QSAR approaches have been successfully employed. tandfonline.com

In 3D-QSAR studies, the three-dimensional structures of the molecules are aligned, and their interaction energies with a probe atom are calculated over a grid to generate steric and electrostatic fields. nih.gov Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govrsc.org

CoMFA calculates steric and electrostatic fields to explain the activity of the compounds.

CoMSIA provides a more detailed analysis by including additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

The robustness and predictive power of these models are assessed through rigorous statistical validation. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred). nih.govpreprints.org A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r²_pred value demonstrates the model's capacity to accurately predict the activity of new, untested compounds. nih.govresearchgate.net For instance, a 3D-QSAR study on a series of pyrazole carboxamide derivatives as antifungal agents yielded a CoMFA model with a q² of 0.578 and an r² of 0.850, indicating a reliable predictive model. rsc.org Similarly, a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors reported robust CoMFA (q² = 0.783, r² = 0.944) and CoMSIA (q² = 0.728, r² = 0.982) models. preprints.org

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | LSD1 Inhibitors | 0.783 | 0.944 | 0.851 | preprints.orgresearchgate.net |

| CoMSIA | LSD1 Inhibitors | 0.728 | 0.982 | 0.814 | preprints.orgresearchgate.net |

| CoMFA | Antifungal (B. cinerea) | 0.578 | 0.850 | Not Reported | rsc.org |

| Hybrid CoMFA | PLK1 Inhibitors | 0.628 | 0.905 | Not Reported | nih.gov |

| Hybrid CoMSIA | PLK1 Inhibitors | 0.580 | 0.895 | Not Reported | nih.gov |

A key outcome of 3D-QSAR studies is the generation of contour maps, which visually represent the regions around the molecule where specific properties are favorable or unfavorable for biological activity. nih.gov These maps provide crucial insights for rational drug design. nih.gov

Steric Contour Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show areas where steric hindrance is detrimental.

Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours signify areas where electronegative groups are preferred.

Hydrophobic Contour Maps: In CoMSIA, these maps show regions where hydrophobic or hydrophilic properties are favorable for activity.

By analyzing these contour maps in conjunction with the binding mode of the ligands in their target protein, researchers can identify the key structural requirements for optimal biological effect. nih.gov For example, the analysis might reveal that a bulky, electron-withdrawing group at a specific position on the pyridine (B92270) ring is favored for inhibitory activity against a particular kinase. tandfonline.com This detailed structural information allows for the strategic design of new derivatives with potentially improved potency and selectivity. nih.govnih.gov

| Descriptor Field | Favorable Contour Color | Unfavorable Contour Color | Interpretation for Drug Design |

|---|---|---|---|

| Steric (CoMFA/CoMSIA) | Green | Yellow | Indicates where bulky or smaller groups are preferred. |

| Electrostatic (CoMFA/CoMSIA) | Blue (Positive Charge) | Red (Negative Charge) | Shows where electropositive or electronegative groups enhance activity. |

| Hydrophobic (CoMSIA) | Yellow | White/Gray | Highlights regions where hydrophobic groups increase activity. |

| H-Bond Donor (CoMSIA) | Cyan | Purple | Identifies areas where hydrogen bond donors are favorable. |

| H-Bond Acceptor (CoMSIA) | Magenta | Red | Points to regions where hydrogen bond acceptors are beneficial. |

Molecular Dynamics Simulations for Understanding Ligand-Target Binding Dynamics

While QSAR provides valuable models for predicting activity, molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as this compound, and its biological target. plos.org MD simulations model the movement of atoms and molecules over time, providing critical insights into the stability of the ligand-protein complex, conformational changes, and the specific interactions that govern binding affinity. nih.govnih.govnih.gov

The process typically begins with a molecular docking study to predict the most likely binding pose of the ligand within the active site of the target protein. nih.gov This initial static complex is then subjected to MD simulation in a simulated physiological environment (including water and ions) for a specific duration, often ranging from nanoseconds to microseconds. nih.govresearchgate.net

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess the stability of the complex. A stable RMSD indicates that the ligand remains securely bound in the active site. nih.gov

Key Amino Acid Interactions: MD simulations can identify specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. mdpi.com For example, simulations might show that the pyridine nitrogen of the compound consistently forms a hydrogen bond with a specific backbone amide in the kinase hinge region, a crucial interaction for inhibition. mdpi.com

Conformational Changes: These simulations can show how the protein and ligand adapt to each other upon binding. This "induced fit" mechanism is often critical for biological activity and cannot be fully captured by static docking models. plos.org

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity that can be compared with experimental data. nih.gov

For pyrazole carboxamide derivatives, MD simulations have been used to confirm the stability of their binding to targets like Aurora kinases and carbonic anhydrases. nih.govnih.gov These studies have revealed that the compounds exhibit good stability within the binding sites with only minor conformational changes and fluctuations, validating the interactions predicted by docking and providing a more realistic model of the binding event. nih.govnih.gov

Molecular Mechanisms of Action and Target Engagement of 5 Pyridin 3 Yl 1h Pyrazole 3 Carboxamide Derivatives in Vitro Studies

Enzyme Inhibition and Modulation Profiles

The pyrazole-carboxamide core is a versatile pharmacophore that has been successfully employed to design inhibitors for several enzyme classes, including kinases, dehydrogenases, and hydrolases.

Kinase Inhibition Pathways (e.g., CDK2, EGFR, ABL2, Aurora A/B, BRAF (V600E), Dual Leucine Zipper Kinase (DLK))

The N-(1H-pyrazol-3-yl)pyrimidine-4-amine core, a structure related to pyrazole-carboxamides, is found in the Aurora kinase inhibitor tozasertib (B1683946) and has been a foundation for developing inhibitors against the understudied PCTAIRE subfamily of kinases, such as CDK16. acs.org

Further research into pyrazole (B372694) derivatives has identified potent inhibitors of Aurora A kinase, a key regulator of mitosis and a target in cancer therapy. A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated for their activity. Notably, compound P-6 demonstrated potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. ijnrd.org This compound also exhibited significant cytotoxicity against HCT 116 and MCF-7 cancer cell lines, with IC50 values of 0.37 µM and 0.44 µM, respectively. ijnrd.org

Additionally, novel pyrazolo[3,4-b]pyridine derivatives have been shown to target cyclin-dependent kinases (CDKs). In vitro assays revealed that compounds 9a and 14g displayed good inhibitory activity against CDK2, with IC50 values of 1.630 ± 0.009 µM and 0.460 ± 0.024 µM, respectively. nih.gov These same compounds also inhibited CDK9 at sub-micromolar concentrations. nih.gov

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| P-6 | Aurora A | 0.11 ± 0.03 |

| 9a | CDK2 | 1.630 ± 0.009 |

| 14g | CDK2 | 0.460 ± 0.024 |

| 9a | CDK9 | 0.262 ± 0.013 |

| 14g | CDK9 | 0.801 ± 0.041 |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition and Enzymatic Activity Testing

Pyrazole-carboxamide derivatives are a well-established class of succinate dehydrogenase inhibitors (SDHIs), which are crucial components of the mitochondrial electron transport chain. nih.govnih.gov These compounds are extensively used as agricultural fungicides. nih.gov Research has focused on incorporating various structural fragments to enhance potency. nih.gov

In one study, cinnamamide (B152044) and nicotinamide (B372718) (related to the pyridin-3-yl moiety) structural fragments were introduced into a pyrazole-5-yl-amide scaffold. nih.gov This led to the discovery of compounds with potent antifungal activity against Valsa mali, a plant pathogen. nih.gov The activity of these compounds was significantly more potent than the commercial SDHI fungicide boscalid (B143098). nih.gov Molecular docking studies confirmed that these derivatives share a similar binding mode to boscalid within the SDH enzyme, validating their mechanism of action. nih.gov

Another study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides identified compound 7s as a highly potent inhibitor of porcine SDH, with an IC50 value of 0.014 µM, which was 205 times more potent than the fungicide fluxapyroxad. nih.gov

| Compound | Target/Organism | Activity Metric | Value |

|---|---|---|---|

| G22 | Valsa mali | EC50 | 0.48 mg/L |

| G28 | Valsa mali | EC50 | 0.86 mg/L |

| G34 | Valsa mali | EC50 | 0.57 mg/L |

| G38 | Valsa mali | EC50 | 0.73 mg/L |

| G39 | Valsa mali | EC50 | 0.87 mg/L |

| Boscalid (Reference) | Valsa mali | EC50 | 2.80 mg/L |

| 7s | Porcine SDH | IC50 | 0.014 µM |

| Fluxapyroxad (Reference) | Porcine SDH | IC50 | 2.87 µM |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). researchgate.netescholarship.org Inhibition of NAAA is a therapeutic strategy for managing pain and inflammation. researchgate.netresearchgate.net

While in vitro studies specifically detailing NAAA inhibition by 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide derivatives are not extensively available in the searched literature, research on structurally related pyrazole compounds highlights the scaffold's potential. A series of pyrazole azabicyclo[3.2.1]octane sulfonamides , rather than carboxamides, were identified as potent, non-covalent NAAA inhibitors. researchgate.net An extensive structure-activity relationship (SAR) study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) , which inhibits human NAAA in the low nanomolar range with an IC50 of 0.042 µM. nih.gov This demonstrates that the pyrazole core can be effectively targeted to the NAAA active site.

Leishmania Cleavage and Polyadenylation Specificity Factor (CPSF3) Endonuclease Inhibition

The pyrazole-carboxamide scaffold has been explored for the development of novel treatments for visceral leishmaniasis, a fatal parasitic disease. The primary target identified in Leishmania is the Cleavage and Polyadenylation Specificity Factor (CPSF3), an endonuclease essential for parasite mRNA processing.

A benzoxaborole-pyrazole-carboxamide hybrid, DNDI-6148 , emerged from an optimization program as a potent inhibitor of Leishmania CPSF3. This compound demonstrated impressive in vivo efficacy, reducing parasite burden by over 98% in hamster models of the disease. As a result of its promising preclinical profile, DNDI-6148 has been advanced as a preclinical candidate for the treatment of visceral leishmaniasis.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Various pyrazole derivatives have been assessed for their α-amylase inhibitory potential.

In one study, a series of pyrazole–indole (B1671886) conjugates were evaluated, with compound 14b showing powerful activity against α-amylase, with an IC50 of 4.21 ± 0.03 µg/mL. Another investigation of pyrazole derivatives synthesized from chalcones found that their inhibitory effect was concentration-dependent, with one derivative achieving 42.5% inhibition of α-amylase purified from pancreatic cancer cells.

| Compound Series | Most Active Compound | Activity Metric | Value |

|---|---|---|---|

| Pyrazole–isatin conjugates | - | % Inhibition | 19.19 - 22.47% |

| Pyrazole–indole conjugates | 14b | IC50 | 4.21 ± 0.03 µg/mL |

| Acarbose (Reference) | - | IC50 | 3.81 ± 0.04 µg/mL |

Nucleic Acid Interactions and DNA-Binding Mechanisms

Beyond receptor modulation, certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting a different avenue for their biological activity. jst.go.jpnih.gov These interactions can lead to alterations in DNA's normal functions and have been explored as a potential anticancer mechanism. jst.go.jp

The binding of these pyrazole derivatives to DNA can induce conformational changes. jst.go.jpnih.gov The compound pym-5, which exhibited the highest DNA-binding affinity in its series (K = 1.06×10^5 M−1), was shown to significantly affect the conformation of calf thymus DNA. jst.go.jpnih.gov This was evidenced by a substantial decrease in the emission intensity of an ethidium (B1194527) bromide–DNA complex in fluorescence spectra. jst.go.jpnih.gov Furthermore, pym-5 demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, indicating that its interaction with DNA can lead to strand scission. jst.go.jpnih.gov This DNA-damaging potential highlights a mechanism of action that is distinct from receptor modulation and suggests that DNA could be a direct target for this class of compounds. jst.go.jpnih.gov

| Parameter | Finding | Method |

|---|---|---|

| Binding Affinity (K) | 1.06×10^5 M−1 | Electronic Absorption Spectroscopy |

| Effect on DNA Conformation | >50% decrease in EB-CT-DNA emission intensity | Fluorescence Spectroscopy |

| DNA Cleavage | Cleavage of supercoiled pBR322 plasmid DNA | Gel Electrophoresis |

Cellular Pathway Perturbations and Mechanistic Investigations

The diverse molecular targets of this compound derivatives suggest that they can perturb various cellular pathways. For instance, derivatives targeting the Nur77 protein have been designed as anti-cancer agents. nih.gov One such compound, 8b , demonstrated potent Nur77-binding activity and induced Nur77-dependent apoptosis in cancer cells. nih.gov The cytotoxic action was linked to its ability to promote the translocation of Nur77 to the mitochondria, thereby initiating the apoptotic cascade. nih.gov This highlights a mechanism where these compounds can modulate the function of specific proteins involved in cell death pathways, leading to anti-proliferative effects. nih.gov

Modulation of Cell Proliferation and Viability

In vitro studies have demonstrated the significant potential of pyrazole-carboxamide derivatives to inhibit the proliferation and viability of various cancer cell lines. These compounds have shown cytotoxic effects that are both dose- and time-dependent.

Research into novel 1H-pyrazole-3-carboxamide derivatives has revealed their antiproliferative effects on cancer cells. nih.gov Certain derivatives have exhibited significant inhibitory activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Another study synthesized a series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives and screened them for antiproliferative activity against MGC-803, SGC-7901, and Bcap-37 cell lines. nih.gov The results indicated that several of these compounds exhibited strong inhibitory activity against the MGC-803 cell line. nih.gov

Furthermore, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 human triple-negative breast cancer cell line. nih.gov The findings showed that these pyrazole derivatives induced dose- and time-dependent cell toxicity. nih.gov Specifically, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (designated as 3f) was identified as the most active, with IC₅₀ values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.gov

In a separate study, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-cancer potency against Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com One compound, designated 9a, showed the highest anticancer activity against Hela cells with an IC₅₀ of 2.59 µM. mdpi.com Another compound, 14g, demonstrated cytotoxicity with IC₅₀ values of 4.66 µM and 1.98 µM against MCF7 and HCT-116 cells, respectively. mdpi.com

The following table summarizes the in vitro antiproliferative activity of selected pyrazole-carboxamide derivatives in various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3f | MDA-MB-468 | 14.97 (24h) | nih.gov |

| 3f | MDA-MB-468 | 6.45 (48h) | nih.gov |

| 9a | Hela | 2.59 | mdpi.com |

| 14g | MCF7 | 4.66 | mdpi.com |

| 14g | HCT-116 | 1.98 | mdpi.com |

Cell Cycle Regulation and Arrest Mechanisms (e.g., S-phase arrest)

The antiproliferative effects of pyrazole-carboxamide derivatives are closely linked to their ability to modulate the cell cycle, often leading to cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

A notable mechanism of action for some pyrazole derivatives is the induction of S-phase arrest in the cell cycle. For instance, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells when treated at its IC₅₀ concentration of 14.97 µM for 24 hours. nih.gov

Similarly, a study on novel pyrazolo[3,4-b]pyridine derivatives demonstrated that compound 9a caused cell cycle arrest at the S phase in Hela cells. mdpi.com The same study found that compound 14g also induced S-phase arrest in HCT-116 cells, while it arrested MCF7 cells at the G2/M phase. mdpi.com Another pyrazole compound, referred to as PTA-1, was also shown to arrest triple-negative breast cancer cells in the S and G2/M phases. mdpi.com The induction of S-phase arrest suggests that these compounds may interfere with DNA synthesis and replication in cancer cells.

The table below outlines the effects of specific pyrazole derivatives on cell cycle regulation in different cancer cell lines.

| Compound ID | Cancer Cell Line | Effect on Cell Cycle | Reference |

| 3f | MDA-MB-468 | S-phase arrest | nih.gov |

| 9a | Hela | S-phase arrest | mdpi.com |

| 14g | HCT-116 | S-phase arrest | mdpi.com |

| 14g | MCF7 | G2/M phase arrest | mdpi.com |

| PTA-1 | MDA-MB-231 | S and G2/M phase arrest | mdpi.com |

Medicinal Chemistry Strategies for Optimization of 5 Pyridin 3 Yl 1h Pyrazole 3 Carboxamide Scaffolds

Lead Compound Identification and Validation

The discovery of lead compounds is the crucial first step in the drug development pipeline. For the pyrazole-carboxamide class, lead compounds have been identified through several methodologies, including fragment-based screening and modification of existing drug molecules.

A notable approach involves fragment-based lead generation, where small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. For instance, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were identified as "privileged fragments" for Factor XIa (FXIa) inhibitors, a target for anticoagulant drugs. mdpi.com By replacing a moiety in a known FXIa inhibitor with the 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide scaffold, researchers developed a new series of potent inhibitors. mdpi.com

Another successful strategy is the structural modification of known inhibitors for other targets. The compound FN-1501, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK), served as a starting point for the development of novel 1H-pyrazole-3-carboxamide derivatives. researchgate.net By modifying the structure of FN-1501, researchers designed and synthesized new compounds with significantly improved activity against FLT3, a key target in acute myeloid leukemia (AML). researchgate.net

Validation of these lead compounds involves confirming their biological activity and mechanism of action through in vitro and cellular assays. This process ensures that the identified scaffold has genuine therapeutic potential and is worthy of further optimization efforts.

Rational Drug Design Principles for Enhanced Potency and Selectivity

Once a lead compound is validated, rational drug design principles are applied to optimize its properties. This process heavily relies on understanding the Structure-Activity Relationships (SAR), which describe how chemical structure correlates with biological activity.

For pyrazole-carboxamide scaffolds, SAR studies have revealed key structural features that influence potency and selectivity. For example, in the development of FLT3 inhibitors, step-by-step structural optimization demonstrated that the combination of a piperazine (B1678402) group in a hydrophilic pocket, a benzene (B151609) ring as a linker, and a larger fused ring in a deep hydrophobic pocket significantly increased inhibitory activity against both FLT3 and CDKs. researchgate.net

Similarly, in a series of pyrazole (B372694) sulfonamides designed as N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, SAR exploration of the pyrazole core showed that electronic properties of the substituents had a significant impact on potency. nih.gov Introducing an electron-withdrawing trifluoromethyl group at the 3-position of the pyrazole ring resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to a complete loss of activity, highlighting the sensitive electronic requirements for potent inhibition. nih.gov

The goal of these modifications is not only to increase potency but also to enhance selectivity for the desired target over other related proteins, which is crucial for minimizing off-target side effects. For instance, in the design of inhibitors for tumor-associated human carbonic anhydrases (CAs) IX and XII, specific substitution patterns on the pyrazole-1-carboxamide scaffold led to compounds with single-digit nanomolar to subnanomolar inhibition constants and high selectivity for the target isoforms over other CAs. nih.gov

Table 1: SAR of 1H-Pyrazole-3-Carboxamide Derivatives as FLT3 Inhibitors

| Compound | Modification | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) |

|---|---|---|---|---|

| FN-1501 | Lead Compound | 2.33 | 1.02 | 0.39 |

Data sourced from scientific literature. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key binding interactions of the original lead compound. ontosight.aiacs.org These techniques are particularly useful for navigating around intellectual property, improving pharmacokinetic profiles, or overcoming synthetic challenges. ontosight.ai

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups. nih.gov For instance, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole core, which resulted in improved physicochemical properties and brain penetrance. nih.gov In another example, a scaffold hopping strategy was employed to design novel pyrazoline-based ligands for the CB₂ receptor, starting from known pyrazole antagonists. nih.gov

Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. acs.org This can be applied to various parts of the pyrazole-carboxamide scaffold. For example, the pyrazole 3-carboxamide moiety of the cannabinoid receptor antagonist Rimonabant was successfully replaced with a 5-alkyl oxadiazole ring, leading to a new class of potent CB1 antagonists. rsc.orgnih.gov Similarly, the 5-aryl group of Rimonabant was replaced with a 2-thienyl moiety bearing an alkynyl unit, resulting in highly potent and selective CB1 receptor antagonists. acs.org

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement

| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Target | Outcome |

|---|---|---|---|

| Pyrimidine | Pyrazole | DLK | Improved physicochemical properties and CNS penetration nih.gov |

| Pyrazole 3-carboxamide | 5-Alkyl oxadiazole | CB1 Receptor | Novel class of potent antagonists rsc.orgnih.gov |

Multi-targeting Approaches in the Design of Pyrazole-Carboxamide Derivatives

Designing single molecules that can modulate multiple biological targets offers a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The versatile 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide scaffold and its analogs are well-suited for the development of multi-target agents. nih.gov

Researchers have successfully designed pyrazole carboxamide derivatives as dual inhibitors for various target combinations. For example, novel derivatives were synthesized and evaluated as multifunctional agents for Alzheimer's disease by targeting both monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.net Certain pyrazolone (B3327878) derivatives bearing sulfonamide groups have been designed as multi-target therapeutic agents against both cholinesterases (ChEs) and human carbonic anhydrase (hCA) isoenzymes, which are implicated in conditions like glaucoma and Alzheimer's disease. nih.govresearchgate.net

The rationale behind this approach is that simultaneously inhibiting multiple pathways involved in a disease's pathology can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. For instance, some 1H-pyrazole-3-carboxamide derivatives, initially designed as kinase inhibitors, were found to also interact with DNA, suggesting an additional mechanism for their anticancer activity. jst.go.jp This highlights how off-target effects can sometimes be harnessed for a favorable multi-target profile. jst.go.jp The design of such multi-target ligands requires a careful balance of activities to ensure a safe and effective therapeutic window.

Future Directions and Emerging Research Avenues for 5 Pyridin 3 Yl 1h Pyrazole 3 Carboxamide

Exploration of Novel Therapeutic Targets and Disease Indications

The core structure of 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, featuring a pyrazole (B372694) ring linked to a pyridine (B92270) ring, is a scaffold that has been explored for a variety of biological activities. While initial research may have focused on specific targets, the future of this compound lies in the systematic exploration of novel therapeutic avenues. The diverse pharmacology of pyrazole-containing compounds suggests that this molecule could modulate the activity of a wide range of biological targets.

Future research will likely involve high-throughput screening against diverse panels of enzymes and receptors to identify novel targets. Kinases, a family of enzymes often implicated in cancer and inflammatory diseases, represent a particularly promising area of investigation for pyrazole derivatives. Furthermore, the exploration of its potential in neurodegenerative diseases, metabolic disorders, and infectious diseases could unveil previously unrecognized therapeutic applications. The structural motifs present in this compound suggest potential interactions with a variety of protein binding sites, making broad-based screening a critical step in unlocking its full therapeutic value.

Table 1: Potential Novel Therapeutic Areas for this compound

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Receptor Tyrosine Kinases, Cyclin-Dependent Kinases | Pyrazole scaffolds are known to inhibit various kinases involved in cell proliferation and survival. |

| Neurology | Glycogen Synthase Kinase 3 (GSK-3), Monoamine Oxidase (MAO) | Pyrazole derivatives have shown activity against enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases. |

| Immunology | Janus Kinases (JAKs), Toll-like Receptors (TLRs) | The immunomodulatory potential of pyrazole compounds could be harnessed for treating autoimmune disorders. |

| Infectious Diseases | Viral Proteases, Bacterial Enzymes | The heterocyclic nature of the compound makes it a candidate for targeting essential enzymes in pathogens. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. For this compound, these computational tools offer a powerful approach to accelerate the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Predictive models, trained on large datasets of chemical structures and biological activities, can be employed to forecast the therapeutic potential of novel derivatives of this compound. Generative AI algorithms can design novel molecular structures based on the core scaffold, exploring a vast chemical space to identify candidates with optimized properties. Furthermore, in silico methods can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, allowing for the early-stage filtering of less promising compounds and reducing the reliance on costly and time-consuming experimental studies. The synergy between computational predictions and experimental validation will be instrumental in expediting the journey of this compound from a lead molecule to a potential clinical candidate.

Development of Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and sustainable synthetic routes is a cornerstone of modern pharmaceutical chemistry. Future research on this compound will undoubtedly focus on advancing its synthesis to be more environmentally friendly and cost-effective. While traditional methods for synthesizing pyrazole derivatives exist, the principles of green chemistry are guiding the development of novel approaches.

Emerging synthetic strategies may include the use of microwave-assisted synthesis to reduce reaction times and energy consumption. The exploration of one-pot, multi-component reactions can streamline the synthetic process, minimizing the number of steps and the generation of waste. Furthermore, the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents will be critical. The goal is to establish a synthetic pathway that is not only efficient in terms of yield but also aligns with the growing demand for sustainable practices in the chemical industry.

Deeper Elucidation of Off-Target Effects for Therapeutic Repurposing

A comprehensive understanding of a compound's interaction with the biological system extends beyond its primary target. The elucidation of off-target effects, often viewed as a source of adverse events, can also present opportunities for therapeutic repurposing. A thorough investigation into the polypharmacology of this compound could reveal unexpected therapeutic benefits.

Techniques such as chemical proteomics and phenotypic screening can be employed to identify the full spectrum of proteins that interact with the compound within a cell or organism. By mapping these interactions, researchers can gain insights into the broader biological pathways modulated by this compound. This knowledge can lead to the identification of new disease indications for which the compound's off-target profile is therapeutically advantageous. This approach, known as drug repurposing, can significantly shorten the development timeline and reduce the costs associated with bringing a new drug to market.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyridin-3-YL)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using pyridine-3-carbaldehyde and hydrazine derivatives. Key intermediates, such as pyrazole-carbothioamides, are characterized using ¹H/¹³C NMR (to confirm regiochemistry) and FT-IR (to verify carbonyl and amide functional groups). For example, similar pyrazole derivatives were synthesized by reacting substituted phenylisoxazoles with thiosemicarbazides, followed by purification via column chromatography . Intermediate purity is validated by melting point analysis and HPLC (>95% purity) .

Q. How is the structural conformation of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous pyrazole-carboxamides, SCXRD revealed a dihedral angle of 12.5° between the pyridine and pyrazole rings, with intramolecular hydrogen bonds (N–H···O=C) stabilizing the planar structure. Data collection at 297 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 ensures accuracy. R-factors < 0.05 indicate high reliability .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in pyrazole-carboxamide derivatives?

- Methodological Answer : NOESY NMR identifies spatial proximity between pyridine protons and pyrazole substituents. For example, NOE correlations between pyridin-3-yl H-2 and pyrazole H-5 confirm regiochemistry. Mass spectrometry (ESI-MS) with isotopic patterns distinguishes molecular ions (e.g., [M+H]⁺ at m/z 245.1) from fragmentation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazole-carboxamide analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For instance, a pyrazole derivative showed IC₅₀ = 2.1 µM in kinase inhibition assays at pH 7.4 but lost activity at pH 6.0 due to protonation of the pyridine nitrogen. Use dose-response curves across multiple pH levels and validate with molecular dynamics simulations to assess binding pocket interactions .

Q. What strategies optimize the solubility and bioavailability of this compound without altering its core structure?

- Methodological Answer : Introduce hydrophilic prodrug moieties (e.g., phosphate esters) at the carboxamide group. For example, a methylpiperidine salt derivative increased aqueous solubility by 15-fold (from 0.2 mg/mL to 3.0 mg/mL) while maintaining IC₅₀ values in enzymatic assays. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How do molecular docking studies inform the design of pyrazole-carboxamide derivatives targeting kinase enzymes?

- Methodological Answer : Dock the compound into ATP-binding pockets using AutoDock Vina with a grid box centered on Lys33 and Glu81 (PDB: 4XTL). Prioritize derivatives with hydrogen bonds to the hinge region (e.g., pyrazole-NH to Glu81) and π-π stacking with Phe82. Validate docking poses with MM-PBSA binding free energy calculations .

Q. What advanced chromatographic methods separate enantiomers of chiral pyrazole-carboxamide derivatives?

- Methodological Answer : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC). Mobile phase: hexane/ethanol (80:20) with 0.1% trifluoroacetic acid. Retention times differ by 1.2–1.5 minutes for enantiomers. Confirm enantiopurity via circular dichroism (CD) spectra .

Key Research Challenges

- Stability Issues : The pyridine ring undergoes oxidative degradation under UV light (λ = 254 nm). Mitigate by storing derivatives in amber vials at −20°C .

- SAR Limitations : Substituents at the pyrazole C-3 position reduce potency if bulkier than methyl groups. Use CoMFA models to predict steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.